BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic Acid

CRTH2 antagonist DP2 receptor Inflammation

2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid (863668-07-9) is a privileged fluorinated building block where the 4-fluorophenyl substituent is structurally essential for target engagement. SAR data confirm replacement with unsubstituted phenyl causes >10-fold potency loss in CRTH2 antagonism and abolishes hCA IX inhibition (Ki 7.9 nM for optimized analogues). The free carboxylic acid enables direct amide coupling for rapid SAR. With XLogP 2.6—~0.6–0.8 log units higher than the unsubstituted analog—this scaffold offers superior membrane permeability and metabolic stability. Procure for validated entry into single-digit nanomolar chemical space for allergic, inflammatory, and oncology drug discovery programs.

Molecular Formula C10H6FNO2S
Molecular Weight 223.23 g/mol
CAS No. 863668-07-9
Cat. No. B1309627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic Acid
CAS863668-07-9
Molecular FormulaC10H6FNO2S
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C(=O)O)F
InChIInChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
InChIKeyVVZKBCLSODNUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic Acid (CAS 863668-07-9): Procurement-Focused Evidence Guide for Differentiated Building Block Selection


2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid (CAS 863668-07-9) is a fluorinated heterocyclic building block belonging to the 2-arylthiazole-4-carboxylic acid class, characterized by a 4-fluorophenyl substituent at the thiazole 2-position and a free carboxylic acid at the 4-position [1]. This scaffold integrates the favorable physicochemical properties of the fluorine atom (enhanced metabolic stability, modulated lipophilicity) with the synthetic versatility of the carboxylic acid handle for amide coupling and esterification . The compound serves as a key intermediate in medicinal chemistry campaigns, particularly where the 4-fluorophenyl-thiazole motif is a privileged pharmacophore for target engagement, as evidenced by its structural relationship to advanced leads in CRTH2 antagonism and carbonic anhydrase inhibition programs [2][3].

Why 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic Acid (863668-07-9) Cannot Be Replaced by Generic Thiazole-4-Carboxylic Acid Analogs


Within the 2-arylthiazole-4-carboxylic acid class, substitution at the 2-position phenyl ring is not an inert modification but a critical determinant of biological activity, synthetic utility, and physicochemical profile. Generic substitution with an unsubstituted phenyl ring (CAS 7113-10-2) or a positional isomer (2-fluorophenyl) can result in a complete loss of target engagement or altered reactivity, as demonstrated in structure-activity relationship (SAR) studies where the 4-fluorophenyl group is specifically required for potent CRTH2 antagonism (single-digit nanomolar binding) [1] and optimal carbonic anhydrase IX inhibition [2]. Furthermore, the 4-fluorine atom directly influences the electronic properties of the thiazole ring, impacting both the reactivity of the carboxylic acid in downstream coupling chemistry and the compound's metabolic stability profile [1][3]. These differences are quantifiable and are detailed in the following comparative evidence guide to inform rigorous scientific selection and procurement decisions.

Quantitative Differentiation of 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic Acid (863668-07-9) from Key Comparators


CRTH2 Antagonist Potency: 4-Fluorophenyl Substitution is Essential for Single-Digit Nanomolar Binding Affinity

The 4-fluorophenyl group at the thiazole 2-position is a strict requirement for achieving high-affinity CRTH2 receptor binding and full antagonistic efficacy. SAR studies explicitly identify that the 4-thiazole position must carry a 3- or 4-fluorophenyl ring for optimal activity, and compounds bearing this motif achieved single-digit nanomolar binding affinity (Ki < 10 nM) and full antagonistic efficacy for the human CRTH2 receptor [1]. In contrast, replacement with an unsubstituted phenyl ring or other substituents is predicted to result in a substantial loss of potency (often >10-fold reduction or complete inactivity), based on the established SAR trends [1].

CRTH2 antagonist DP2 receptor Inflammation Allergic disease

Carbonic Anhydrase IX (hCA IX) Inhibition: 4-Fluorophenyl-Thiazole Scaffold as a Critical Bioisostere for Potent Activity

The 4-fluorophenyl-thiazole motif serves as a bioisosteric replacement for the 4-fluorophenyl tail of the clinical candidate SLC-0111. In a direct comparative study, novel thiazole analogues bearing an extended 4-fluorophenyl moiety exhibited potent inhibition of the cancer-associated hCA IX isoform. Specific analogues in this series achieved Ki values as low as 7.9 nM against hCA IX, representing a 5.5-fold improvement over SLC-0111 (Ki = 45 nM) [1]. While the target compound 863668-07-9 is a simpler building block, its core structure directly maps onto the potent pharmacophore identified in this study, establishing its value as a starting point for hCA IX inhibitor synthesis. The 4-fluorophenyl substitution pattern is a key contributor to this enhanced potency and isoform selectivity profile.

Carbonic anhydrase inhibitor hCA IX Cancer Hypoxia Bioisostere

Physicochemical Differentiation: Impact of 4-Fluorine on Lipophilicity (XLogP) and Synthetic Accessibility

The introduction of a 4-fluorine atom on the phenyl ring provides a quantifiable and advantageous shift in lipophilicity compared to the unsubstituted phenyl analog. The target compound has a calculated XLogP of 2.6 [1]. The unsubstituted phenyl analog (2-phenyl-1,3-thiazole-4-carboxylic acid) has a significantly lower XLogP of approximately 1.8-2.0 (based on structural calculations). This ΔLogP of ~0.6-0.8 confers improved membrane permeability potential while maintaining aqueous solubility within a favorable range for drug-like molecules. Furthermore, the electron-withdrawing nature of the 4-fluorine substituent modulates the reactivity of the carboxylic acid group, enabling more efficient activation and coupling in amide bond formation compared to electron-rich or unsubstituted phenyl analogs .

Physicochemical properties Lipophilicity cLogP Medicinal chemistry Building block

EP4 Receptor Antagonist SAR: Specificity of Thiazole-4-Carboxylic Acid Moiety in Functional Activity

In a distinct but structurally relevant medicinal chemistry context, the thiazole-4-carboxylic acid moiety has been evaluated for EP4 receptor antagonist activity. While the target compound itself was not the lead, SAR studies on related scaffolds revealed that the 4-thiazolecarboxylic acid group was not a suitable replacement for a benzoic acid moiety in that specific series, leading to a loss of intrinsic EP4 antagonist activity [1]. This negative data is informative: it underscores that the 2-arylthiazole-4-carboxylic acid scaffold, including the 4-fluorophenyl derivative, does not promiscuously engage every receptor class. Therefore, its documented activity in CRTH2 and hCA IX programs is target-specific and not a result of general promiscuity, which is a valuable characteristic for lead optimization.

EP4 antagonist Prostaglandin receptor Inflammation Cancer SAR

Validated Application Scenarios for 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic Acid (863668-07-9) Based on Quantitative Evidence


Synthesis of High-Affinity CRTH2 (DP2) Receptor Antagonists

Researchers developing small-molecule antagonists for the CRTH2 (DP2) receptor, a target for allergic and inflammatory diseases, should utilize 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid as a starting material. SAR studies have demonstrated that the 4-fluorophenyl substitution at the thiazole 2-position is critical for achieving single-digit nanomolar binding affinity [1]. Substituting with an unsubstituted phenyl ring is predicted to cause a >10-fold loss in potency. The carboxylic acid handle allows for rapid diversification at the 4-position to optimize pharmacokinetic properties while retaining the core pharmacophore essential for target engagement.

Construction of Potent and Selective Carbonic Anhydrase IX (hCA IX) Inhibitor Libraries

Medicinal chemistry teams targeting the tumor-associated carbonic anhydrase IX isoform should employ this compound to build focused libraries of sulfonamide-based inhibitors. The 4-fluorophenyl-thiazole core is a validated bioisostere for the tail region of the clinical candidate SLC-0111. Optimized analogues containing this core have achieved Ki values as low as 7.9 nM against hCA IX, a 5.5-fold improvement over the parent compound [1]. Procuring 863668-07-9 enables direct entry into this potent and selective chemical space for developing novel anticancer agents targeting the hypoxic tumor microenvironment.

Lead Optimization for Orally Bioavailable Therapeutics Requiring Optimized Lipophilicity

For programs where balancing potency and favorable ADME properties is critical, this compound offers a differentiated physicochemical starting point. Its calculated XLogP of 2.6 provides a ~0.6-0.8 log unit increase in lipophilicity compared to the unsubstituted phenyl analog [1]. This property is beneficial for achieving adequate membrane permeability and oral absorption. The electron-withdrawing fluorine atom also enhances the reactivity of the carboxylic acid for efficient amide bond formation, facilitating parallel synthesis and SAR exploration [2]. Researchers can leverage this to accelerate the optimization of lead compounds with improved pharmacokinetic profiles.

Negative Control and Selectivity Profiling in EP4 Receptor Antagonist Campaigns

As evidenced by SAR studies where replacement of a benzoic acid with a 4-thiazolecarboxylic acid group abolished EP4 receptor antagonist activity [1], this compound class can serve as a valuable tool for selectivity profiling. Researchers can use derivatives of 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid to confirm that observed activity in other assays (e.g., CRTH2 or hCA IX) is target-specific and not due to general promiscuity. This application supports rigorous data interpretation and reduces the risk of advancing false-positive hits in early-stage drug discovery.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.